N-Veratrylidene-M-anisidine
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Overview
Description
N-Veratrylidene-M-anisidine is an organic compound with the molecular formula C16H17NO3. It is a derivative of anisidine, which is an aromatic amine. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Veratrylidene-M-anisidine can be synthesized through a condensation reaction between veratraldehyde and m-anisidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and m-anisidine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds with the elimination of water, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Veratrylidene-M-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-Veratrylidene-M-anisidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Veratrylidene-M-anisidine involves its interaction with various molecular targets. The compound’s imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its biological activities, as it can interact with proteins, enzymes, and other biomolecules, potentially altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Veratrylidene-para-anisidine
- N-Veratrylidene-m-toluidine
- N-(9-anthracenylmethylene)-m-anisidine
- N,N’-terephthalylidenedi-m-anisidine
- N-veratrylidene-2,4-xylidine
Uniqueness
N-Veratrylidene-M-anisidine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO3/c1-18-14-6-4-5-13(10-14)17-11-12-7-8-15(19-2)16(9-12)20-3/h4-11H,1-3H3 |
InChI Key |
XWOSRKDWSHDOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC(=CC=C2)OC)OC |
Origin of Product |
United States |
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